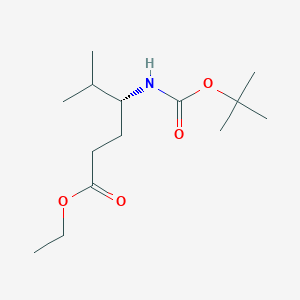
Ethyl (R)-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a building block in the synthesis of more complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate typically involves the protection of the amine group of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is followed by esterification to introduce the ethyl ester group, typically using ethanol and a catalyst such as sulfuric acid.
化学反应分析
Types of Reactions
Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Deprotection: The primary amine.
Substitution: Substituted esters or amides.
Hydrolysis: The corresponding carboxylic acid.
科学研究应用
Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation.
相似化合物的比较
Similar Compounds
- Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxohexanoate
- N-(tert-Butoxycarbonyl)prolinal
- Boc-protected amino acids
Uniqueness
Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate is unique due to its specific structure, which includes a Boc-protected amine and an ethyl ester group. This combination makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.
属性
分子式 |
C14H27NO4 |
|---|---|
分子量 |
273.37 g/mol |
IUPAC 名称 |
ethyl (4R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C14H27NO4/c1-7-18-12(16)9-8-11(10(2)3)15-13(17)19-14(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,17)/t11-/m1/s1 |
InChI 键 |
XXFLLEWETZSFNN-LLVKDONJSA-N |
手性 SMILES |
CCOC(=O)CC[C@H](C(C)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)CCC(C(C)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



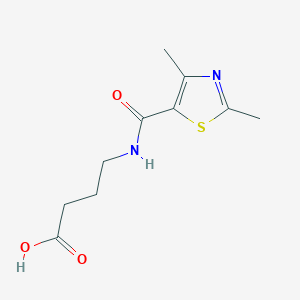

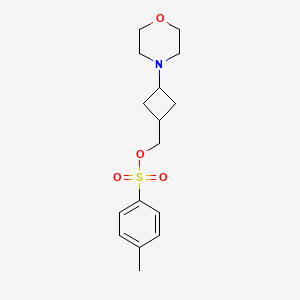

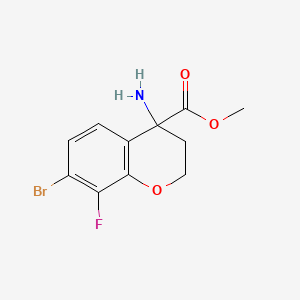
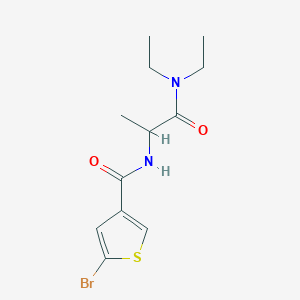
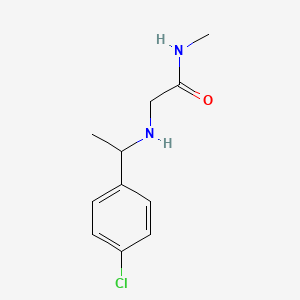

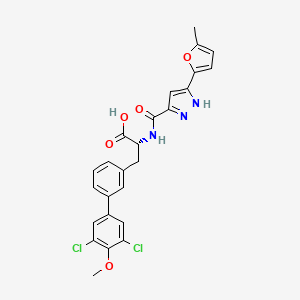

![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
